2-(Boc-Amino)ethanthiol

Übersicht

Beschreibung

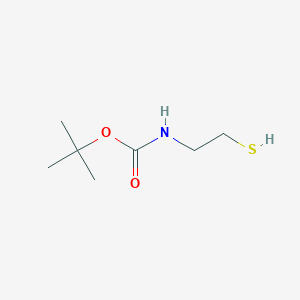

2-(Boc-amino)ethanethiol: , also known as tert-butyl N-(2-mercaptoethyl)carbamate, is a compound with the molecular formula C7H15NO2S. It is a cross-linking reagent utilized in various organic syntheses. The compound is characterized by the presence of a thiol group and a Boc-protected amine group, making it a versatile intermediate in chemical reactions .

Wissenschaftliche Forschungsanwendungen

2-(Boc-Amino)ethanthiol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: this compound wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Fähigkeit, Aminfunktionalitäten durch Thiol-En-Click-Chemie-Reaktionen einzuführen. Die Thiolgruppe reagiert mit Alkenen oder Alkinen unter Bildung stabiler Thioetherbindungen, während die Boc-geschützte Amingruppe unter sauren Bedingungen deprotektiert werden kann, um das freie Amin freizulegen . Diese Doppelfunktionalität ermöglicht die präzise Modifikation von Oberflächen und Molekülen.

Wirkmechanismus

Target of Action

2-(Boc-amino)ethanethiol, also known as tert-butyl N-(2-sulfanylethyl)carbamate, is a bifunctional cross-linker . It is primarily used in the synthesis of bifunctional azobenzene glycoconjugates . The primary targets of this compound are therefore the molecules that it cross-links.

Biochemical Pathways

The compound is involved in the synthesis of bifunctional azobenzene glycoconjugates . These are complex molecules that can have a variety of uses, including in the development of new pharmaceuticals. The downstream effects of these pathways can therefore be quite diverse, depending on the specific application.

Biochemische Analyse

Biochemical Properties

2-(Boc-amino)ethanethiol plays a significant role in biochemical reactions. It is a bifunctional cross-linker that can be used in the synthesis of bifunctional azobenzene glycoconjugates .

Cellular Effects

The effects of 2-(Boc-amino)ethanethiol on various types of cells and cellular processes are primarily related to its role in the surface functionalization of cross-linked polymer films

Molecular Mechanism

The molecular mechanism of action of 2-(Boc-amino)ethanethiol involves its role as a bifunctional cross-linker. It participates in the thiol-ene reaction to achieve amine functionalization of polyglobalide (PGI) . This involves binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 2-(Boc-Amino)ethanthiol kann durch die Reaktion von tert-Butylcarbamat mit 2-Bromethanthiol unter basischen Bedingungen synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung einer Base wie Natriumhydrid oder Kaliumcarbonat, um die nucleophile Substitutionsreaktion zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung automatisierter Reaktoren und präziser Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird dann durch Destillation oder Rekristallisation gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen:

Oxidation: 2-(Boc-Amino)ethanthiol kann Oxidationsreaktionen eingehen, um Disulfide zu bilden.

Reduktion: Die Verbindung kann zu dem entsprechenden Thiol reduziert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Iod und andere Oxidationsmittel.

Reduktion: Dithiothreitol, Tris(2-carboxyethyl)phosphin.

Substitution: Alkylhalogenide, Acylchloride.

Hauptprodukte:

Oxidation: Disulfide.

Reduktion: Entsprechendes Thiol.

Substitution: Thioether, Thioester.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- tert-Butyl-N-(2-Mercaptoethyl)carbamat

- tert-Butyl-N-(2-Sulfanylethyl)carbamat

- Carbaminsäure, N-(2-Mercaptoethyl)-, 1,1-Dimethylethylester

Vergleich: 2-(Boc-Amino)ethanthiol ist aufgrund der Kombination einer Thiolgruppe und einer Boc-geschützten Amingruppe einzigartig. Diese Doppelfunktionalität ermöglicht vielseitige Anwendungen sowohl in der organischen Synthese als auch in der Biokonjugation. Ähnliche Verbindungen können entweder eine Thiol- oder eine Amingruppe besitzen, aber nicht beide, was ihre Einsatzmöglichkeiten einschränkt .

Biologische Aktivität

2-(Boc-amino)ethanethiol, also known as tert-butyl N-(2-mercaptoethyl)carbamate, is a chemical compound with the molecular formula C₇H₁₅NO₂S. It features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group linked to an ethanethiol moiety. This compound is notable for its applications in organic synthesis, particularly as a bifunctional cross-linker in bioconjugation and drug delivery systems.

Structure and Properties

The structure of 2-(Boc-amino)ethanethiol includes:

- Amino Group : Provides potential for hydrogen bonding and coordination with metal ions.

- Thiol Group : Known for its antioxidant properties and ability to form disulfide bonds.

- Boc Protecting Group : Offers stability during synthesis and allows selective deprotection.

Biological Activity Overview

While specific biological activities of 2-(Boc-amino)ethanethiol have not been extensively documented, its structural components suggest several potential biological interactions:

- Antioxidant Properties : Thiols are recognized for their ability to neutralize free radicals, which could imply that 2-(Boc-amino)ethanethiol may exhibit similar antioxidant behavior, contributing to cellular protection.

- Drug Delivery Systems : The compound can be utilized in drug delivery applications by attaching targeting groups or functionalities to drug carriers, facilitating specific delivery and controlled release of therapeutic agents.

- Bioconjugation Applications : The combination of amine and thiol groups allows for effective linking of biomolecules, such as proteins and peptides, which is crucial in biosensing and targeted therapies.

The mechanisms by which 2-(Boc-amino)ethanethiol exerts its effects are primarily based on:

- Disulfide Bond Formation : The thiol group can participate in forming covalent bonds with other thiol-containing molecules, enhancing the stability and functionality of biomolecular constructs.

- Hydrogen Bonding : The amine group can engage in hydrogen bonding interactions, potentially influencing the structure and function of biomolecules it interacts with.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(Boc-amino)ethanethiol, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminoethanethiol | Contains an amino group and thiol | Lacks protective Boc group; more reactive |

| N-acetylcysteine | Contains a thiol and an acetyl group | Acetylation alters reactivity compared to Boc |

| 3-Mercapto-1-propanamine | Contains a thiol and primary amine | Longer carbon chain; different sterics |

| Cysteamine | Contains a thiol and primary amine | Naturally occurring; no protective group |

Case Studies

- Cross-Linking Applications : Research has demonstrated that 2-(Boc-amino)ethanethiol serves as an effective bifunctional linker in peptide synthesis. Its ability to form stable disulfide bonds enhances the structural integrity of peptide chains during synthesis processes .

- Drug Delivery Systems : In studies involving targeted drug delivery, 2-(Boc-amino)ethanethiol was utilized to modify drug carriers, allowing for enhanced specificity in targeting cancer cells. This application highlights its potential in improving therapeutic efficacy through controlled release mechanisms .

- Bioconjugation Techniques : The compound has been employed in bioconjugation strategies where it facilitated the attachment of therapeutic agents to antibodies. This method has shown promise in enhancing the selectivity and potency of therapeutic interventions .

Eigenschaften

IUPAC Name |

tert-butyl N-(2-sulfanylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-7(2,3)10-6(9)8-4-5-11/h11H,4-5H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJJCZSHYJNRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50986668 | |

| Record name | tert-Butyl hydrogen (2-sulfanylethyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67385-09-5 | |

| Record name | N-(tert-Butoxycarbonyl)-2-aminoethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067385095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl hydrogen (2-sulfanylethyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Boc-amino)ethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of 2-(Boc-amino)ethanethiol in material science?

A1: 2-(Boc-amino)ethanethiol is frequently employed in material science for its ability to introduce protected amine functionalities. For instance, it can be used to modify polymers via thiol-ene click chemistry. [, , ] This approach allows researchers to create functional films [] and cationic polymers containing amino groups. [] Specifically, 2-(Boc-amino)ethanethiol can be grafted onto poly(globalide) surfaces, followed by deprotection to achieve surface amine functionalization. [] This technique provides a pathway for further conjugation, demonstrated by the reaction of surface amino groups with fluorescein isothiocyanate (FITC). []

Q2: How does 2-(Boc-amino)ethanethiol contribute to the synthesis of nanomaterials?

A2: 2-(Boc-amino)ethanethiol plays a role in synthesizing block copolymers (BCPs) used in nanolithography. [] By modifying polystyrene-block-poly(1,2-butadiene) (PS-b-PB) with 2-(Boc-amino)ethanethiol, researchers can create cylinder-forming A-block-(B-random-C) BCPs. [] This modification impacts the Flory-Huggins parameters (χ) of the BCPs while maintaining equal surface energy between the blocks, crucial for forming perpendicular nanodomains via thermal annealing. []

Q3: Can 2-(Boc-amino)ethanethiol be utilized in the development of drug delivery systems?

A3: Yes, 2-(Boc-amino)ethanethiol has shown promise in constructing pH-sensitive polymers for drug delivery applications. [] Researchers have utilized 2-(Boc-amino)ethanethiol in a click reaction with poly (γ-allyl-ʟ-glutamate) to create a rapid pH-responsive polymer (PAMT). [] This zwitterionic, biodegradable polymer can shield positively charged nanoparticles at physiological pH and undergoes rapid charge conversion in acidic environments, making it potentially suitable for targeted drug delivery to tumors. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.